Propargyl-PEG2-NHS ester

Solubility PEG linker DMSO solubility

Compact PEG2 spacer ensures optimal solubility and minimal steric hindrance for PROTAC constructs where E3 ligase and target protein are in close proximity. DMSO solubility of 250 mg/mL (2.5× higher than PEG1, >90× higher than PEG4) enables concentrated stock solutions, reducing organic solvent interference and preserving biomolecule integrity. Orthogonal alkyne and NHS ester allow sequential conjugation without cross-reactivity, while the non-cleavable linker maintains ADC stability. Ideal for surface coating where longer PEG chains would reduce functional group accessibility.

Molecular Formula C12H15NO6
Molecular Weight 269.25 g/mol
Cat. No. B8114229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG2-NHS ester
Molecular FormulaC12H15NO6
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC#CCOCCOCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C12H15NO6/c1-2-6-17-8-9-18-7-5-12(16)19-13-10(14)3-4-11(13)15/h1H,3-9H2
InChIKeyDPJWFTQBPPRKGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propargyl-PEG2-NHS Ester: Heterobifunctional PEG Linker for Click Chemistry and Amine Conjugation


Propargyl-PEG2-NHS ester (CAS 2512228-06-5) is a heterobifunctional polyethylene glycol (PEG) linker comprising a terminal alkyne (propargyl) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and an N-hydroxysuccinimide (NHS) ester for amine-reactive conjugation . The PEG2 spacer, containing two ethylene oxide units, provides a defined molecular weight of 269.25 g/mol and confers aqueous solubility, flexibility, and reduced steric hindrance . This compound is widely employed as a PROTAC linker and in bioconjugation workflows where orthogonal reactivity is required .

Why Propargyl-PEG2-NHS Ester Cannot Be Replaced by PEG1 or PEG4 Analogs


Substituting Propargyl-PEG2-NHS ester with PEG1 or PEG4 homologs alters critical physicochemical and performance parameters that directly impact conjugation efficiency, solubility, and steric compatibility. PEG length determines hydration shell volume, linker flexibility, and the distance between reactive termini, which in turn governs accessibility to sterically hindered amines and the achievable orientation of conjugated species [1]. Shorter PEG1 variants exhibit lower solubility and increased steric constraints, while longer PEG4 linkers may introduce excessive flexibility that complicates conjugate characterization or alters biological activity [2]. The PEG2 spacer occupies an empirically validated intermediate position optimized for PROTAC assembly and ADC intermediate synthesis where both solubility and compact geometry are required .

Quantitative Differentiation of Propargyl-PEG2-NHS Ester Against PEG1 and PEG4 Analogs


Propargyl-PEG2-NHS Ester Exhibits 2.5-Fold Higher DMSO Solubility Than PEG1 Analog and 10-Fold Higher Than PEG4 Analog

Propargyl-PEG2-NHS ester demonstrates DMSO solubility of 250 mg/mL (928.5 mM) , compared to 100 mg/mL (444.1 mM) for Propargyl-PEG1-NHS ester [1] and 10 mM (approximately 3.57 mg/mL based on MW 357.36) for Propargyl-PEG4-NHS ester [2]. This represents a 2.5-fold improvement over the PEG1 analog and a >90-fold improvement over the PEG4 analog in DMSO solubility.

Solubility PEG linker DMSO solubility Conjugation efficiency

NHS Ester Hydrolysis Half-Life Dictates Reaction Window: Class-Level Baseline for Propargyl-PEG2-NHS Ester

As an NHS ester-containing compound, Propargyl-PEG2-NHS ester is subject to hydrolysis in aqueous environments, which competes with amine conjugation. Class-level kinetic data for PEG-NHS esters indicates a hydrolysis half-life of approximately 1 hour at pH 8 and 25°C, decreasing to 10 minutes at pH 8.6 and 4°C . For branched mPEG2-NHS esters, reaction kinetics show higher hydrolysis rates compared to linear mPEG-SC, necessitating higher PEG-to-protein molar ratios to achieve equivalent mono-PEGylation yields [1].

Hydrolysis NHS ester Half-life Reaction kinetics

PEG2 Spacer Length Is Optimized for PROTAC Linker Applications Requiring Compact Geometry

In PROTAC design, linker length critically influences ternary complex formation and degradation efficiency. PEG2 confers the smallest hydration shell among common PEG linkers (PEG2, PEG4, PEG6), with only two ether oxygens sufficient to quench aggregation while maintaining a backbone shorter than typical ligand-ligase distances [1]. This makes PEG2 particularly well-suited for 'tight' geometries where E3 ligase and target protein binding pockets are situated almost face-to-face, minimizing off-target degradation due to excessive linker flexibility. Propargyl-PEG2-NHS ester is explicitly marketed and utilized as a PROTAC linker for this purpose .

PROTAC PEG linker length Targeted protein degradation Steric hindrance

Branched mPEG2-NHS Exhibits Distinct PEGylation Kinetics Relative to Linear mPEG-SC

A head-to-head kinetic study comparing branched mPEG2-NHS (20 kDa) with linear mPEG-SC (20 kDa) for recombinant hirudin PEGylation revealed that branched mPEG2-NHS displayed a higher hydrolysis rate but lower PEGylation rate than the linear counterpart [1]. Consequently, achieving identical mono-PEG-HV2 yield required a greater molar ratio of mPEG2-NHS to protein. Importantly, the resulting branched PEG-HV2 conjugate demonstrated higher in vivo therapeutic efficacy than linear PEG-HV2 of identical molecular weight, with markedly prolonged duration of action in rabbits [1].

PEGylation Reaction kinetics Branched PEG Protein conjugation

Orthogonal Reactivity of Propargyl-PEG2-NHS Ester Enables Sequential Bioconjugation Without Cross-Reactivity

Propargyl-PEG2-NHS ester combines an alkyne group for CuAAC click chemistry with an NHS ester for amine conjugation, providing true orthogonal reactivity . Unlike alternative linkers that require protection/deprotection steps, the alkyne and NHS ester functionalities can be reacted sequentially in either order without cross-reactivity. The alkyne group undergoes CuAAC with azide-containing molecules to form stable triazole linkages, while the NHS ester reacts efficiently with primary amines under mild conditions (pH 7-9, 5-25°C) [1]. In contrast, linkers such as DBCO-PEG-NHS (copper-free click) or maleimide-PEG-NHS (thiol-reactive) target different conjugation chemistries, making Propargyl-PEG2-NHS ester the optimal choice when copper-catalyzed alkyne-azide chemistry is desired alongside amine modification .

Orthogonal conjugation Click chemistry CuAAC Amine coupling

Optimal Application Scenarios for Propargyl-PEG2-NHS Ester Based on Quantitative Differentiation


PROTAC Synthesis Requiring Minimal Linker Length and Compact Geometry

Propargyl-PEG2-NHS ester is the preferred linker for PROTAC constructs where the E3 ligase and target protein binding pockets are positioned in close proximity, as the PEG2 spacer provides the shortest hydration shell and minimal flexibility among PEG linkers [1]. The orthogonal alkyne and NHS ester functionalities enable sequential conjugation of the two ligands without cross-reactivity . Procurement of PEG2 over PEG4 or PEG6 analogs is justified when spatial constraints demand a compact linker to avoid off-target degradation.

High-Concentration Stock Solution Preparation for Bioconjugation Workflows

With a DMSO solubility of 250 mg/mL (928.5 mM) —2.5-fold higher than the PEG1 analog [2] and >90-fold higher than the PEG4 analog [3]—Propargyl-PEG2-NHS ester enables preparation of highly concentrated stock solutions. This reduces the volume of organic solvent introduced into aqueous bioconjugation reactions, minimizing potential protein denaturation and improving reaction kinetics. Users requiring high molar excess of linker relative to biomolecule should prioritize this compound over less soluble analogs.

Antibody-Drug Conjugate (ADC) Intermediate Synthesis with Orthogonal Functionalization

Propargyl-PEG2-NHS ester serves as a non-cleavable linker intermediate for ADC construction, where the NHS ester is first used to conjugate a payload or spacer to an amine-containing moiety, and the alkyne is subsequently employed for CuAAC click chemistry with azide-functionalized antibodies . The PEG2 spacer provides sufficient solubility enhancement while maintaining a compact footprint that minimizes impact on antibody binding affinity. This orthogonal approach avoids the need for protection/deprotection steps required with homobifunctional linkers .

Surface Functionalization and Nanoparticle Coating Requiring Aqueous Solubility

The PEG2 spacer in Propargyl-PEG2-NHS ester confers sufficient hydrophilicity for aqueous compatibility while the NHS ester enables covalent attachment to amine-functionalized surfaces or nanoparticles [4]. The alkyne group provides a secondary handle for subsequent click chemistry modification with azide-containing probes, dyes, or biomolecules. The balance of solubility and compact size makes this linker suitable for surface coating applications where longer PEG chains might reduce functional group accessibility due to steric crowding.

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